molecular formula C7H15BrO2Si B1611159 2-Trimethylsilylethyl bromoacetate CAS No. 79414-13-4

2-Trimethylsilylethyl bromoacetate

Cat. No.: B1611159
CAS No.: 79414-13-4
M. Wt: 239.18 g/mol
InChI Key: RIJBFNIUGLGGEX-UHFFFAOYSA-N
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Description

2-Trimethylsilylethyl bromoacetate is a bromoacetate ester featuring a trimethylsilylethyl group. Bromoacetate esters are widely used in organic synthesis due to their electrophilic α-carbon, enabling nucleophilic substitutions or conjugate additions. The trimethylsilyl (TMS) group in such esters often enhances lipophilicity and stability, making them valuable in protecting-group strategies .

Properties

CAS No.

79414-13-4

Molecular Formula

C7H15BrO2Si

Molecular Weight

239.18 g/mol

IUPAC Name

2-trimethylsilylethyl 2-bromoacetate

InChI

InChI=1S/C7H15BrO2Si/c1-11(2,3)5-4-10-7(9)6-8/h4-6H2,1-3H3

InChI Key

RIJBFNIUGLGGEX-UHFFFAOYSA-N

SMILES

C[Si](C)(C)CCOC(=O)CBr

Canonical SMILES

C[Si](C)(C)CCOC(=O)CBr

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Trends

  • Reactivity Trends : EBAC’s higher thiol reactivity compared to bromoacetonitrile (BAN) aligns with its lower ELUMO energy, suggesting that electron-withdrawing groups enhance electrophilicity .
  • Silyl Group Impact : The TMS group in analogs like 2-(Trimethylsilylmethyl)allyl acetate improves thermal stability and reaction selectivity, a trait likely applicable to this compound .

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